

4-Oxocyclopent-2-en-1-yl acetate molecular structure

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Compound of Interest

Compound Name: 4-Oxocyclopent-2-en-1-yl acetate

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Foreword

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic use of chiral building blocks is paramount to the efficient construction of complex molecular architectures. Among these, **4-Oxocyclopent-2-en-1-yl acetate** and its derivatives have emerged as exceptionally versatile synthons. This guide provides an in-depth exploration of this molecule, from its fundamental physicochemical properties to its critical applications in the synthesis of therapeutic agents. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not just a repository of information, but a practical framework for its application in the laboratory. We will delve into the causality behind experimental choices, ensuring that the protocols and mechanistic discussions are both scientifically rigorous and field-proven.

Core Molecular Profile of 4-Oxocyclopent-2-en-1-yl acetate

4-Oxocyclopent-2-en-1-yl acetate, a functionalized cyclopentenone, is a chiral molecule recognized for its utility as a precursor in the synthesis of a wide array of biologically active compounds. Its structure features a five-membered ring containing a ketone, a carbon-carbon double bond (an enone system), and a chiral center bearing an acetate group. This unique

combination of functional groups imparts a rich and versatile reactivity profile, making it a valuable intermediate for complex syntheses.

The IUPAC name for this compound is (4-oxocyclopent-2-en-1-yl) acetate.[1] Depending on the stereochemistry at the acetate-bearing carbon, it exists as (R) or (S) enantiomers, which are crucial for the stereoselective synthesis of target molecules.[2][3]

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for **4-Oxocyclopent-2-en-1-yl acetate** is provided below. This data is essential for its identification, handling, and analysis in a laboratory setting.

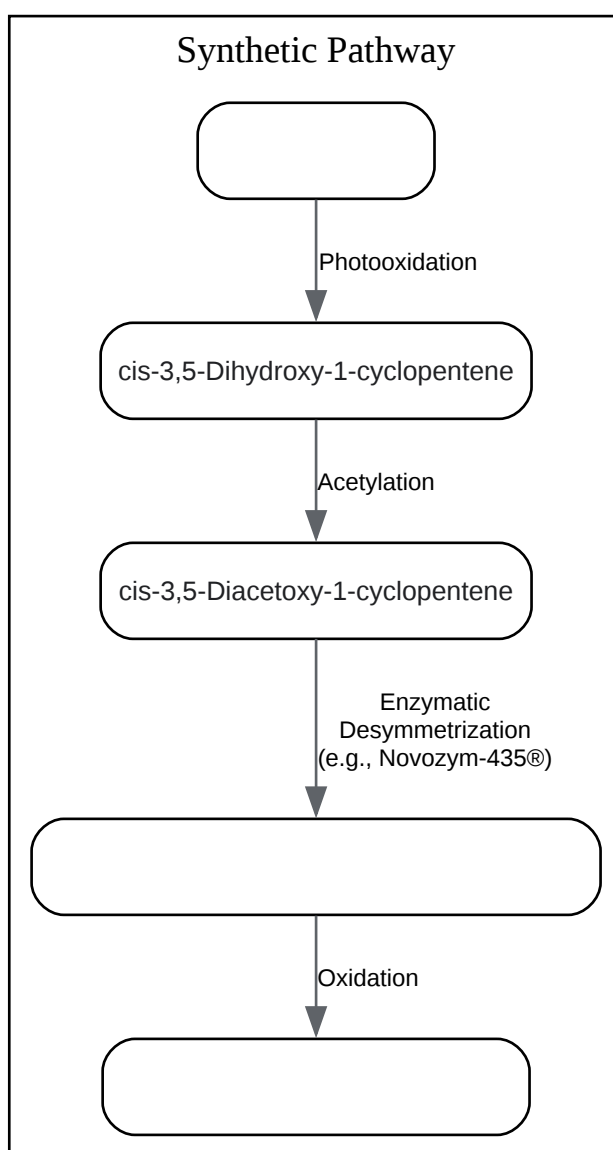
Property	Value	Source
Molecular Formula	C ₇ H ₈ O ₃	PubChem[1]
Molecular Weight	140.14 g/mol	PubChem[1][2]
IUPAC Name	(4-oxocyclopent-2-en-1-yl) acetate	PubChem[1]
CAS Number	13043-93-9 (unspecified stereochemistry)	PubChem[1]
59995-48-1 ((1R)-isomer)	ChemicalBook[4][5]	
59995-50-5 ((1S)-isomer)	PubChem[3]	
InChI Key	YNCKAQVPQJWLJW-UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	<chem>CC(=O)OC1CC(=O)C=C1</chem>	PubChem[1]
Physical Form	Solid (for related chiral alcohols)	Sigma-Aldrich

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of enantiomerically pure **4-Oxocyclopent-2-en-1-yl acetate** and its precursors is a topic of significant interest. Chemoenzymatic methods, particularly enzymatic

desymmetrization, have proven to be highly effective.

A common and efficient strategy involves the desymmetrization of a meso-precursor, such as cis-3,5-diacetoxy-1-cyclopentene.[6] This approach leverages the high stereoselectivity of enzymes, like Novozym-435®, to selectively hydrolyze one of the two enantiotopic acetate groups, yielding the chiral monoacetate with high enantiomeric excess.[6] The choice of an enzymatic approach is driven by the need for high stereochemical purity, which is often difficult and costly to achieve through traditional chiral resolution or asymmetric synthesis.



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Caption: General synthetic workflow for chiral **4-Oxocyclopent-2-en-1-yl acetate**.

The reactivity of **4-Oxocyclopent-2-en-1-yl acetate** is dominated by its enone moiety. This system is susceptible to 1,4-conjugate addition (Michael addition) by a wide range of nucleophiles, which is a cornerstone of its use in building more complex molecules. The ketone can undergo standard carbonyl chemistry, and the acetate group can be hydrolyzed to the corresponding alcohol, which can then be used for further functionalization or inversion of stereochemistry via a Mitsunobu reaction.^[7]

Spectroscopic Characterization: Structure Elucidation

Unambiguous characterization of **4-Oxocyclopent-2-en-1-yl acetate** is critical for its use in synthesis. This is typically achieved through a combination of spectroscopic techniques.

Technique	Key Observations and Interpretations
^1H NMR	Signals corresponding to the vinyl protons ($\text{C}=\text{C}-\text{H}$), the proton at the chiral center ($\text{CH}-\text{OAc}$), the methylene protons (CH_2), and the methyl protons of the acetate group. The coupling constants between these protons provide information about the stereochemistry of the molecule.
^{13}C NMR	Resonances for the carbonyl carbons (ketone and ester), the olefinic carbons, the methine carbon bearing the acetate, and the methylene carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.
Infrared (IR)	Characteristic strong absorption bands for the $\text{C}=\text{O}$ stretching of the ketone (around 1715 cm^{-1}) and the ester (around 1740 cm^{-1}), as well as the $\text{C}=\text{C}$ stretching of the alkene (around 1650 cm^{-1}).
Mass Spec. (MS)	The molecular ion peak corresponding to the molecular weight of the compound (m/z 140.05). Fragmentation patterns can provide further structural information.

Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and instrument used.

Applications in Drug Discovery and Development

The utility of **4-Oxocyclopent-2-en-1-yl acetate** as a chiral building block is well-established in the synthesis of several classes of therapeutic agents.

Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds with diverse hormone-like effects, including the regulation of blood pressure and inflammation.[8] The cyclopentenone core of **4-**

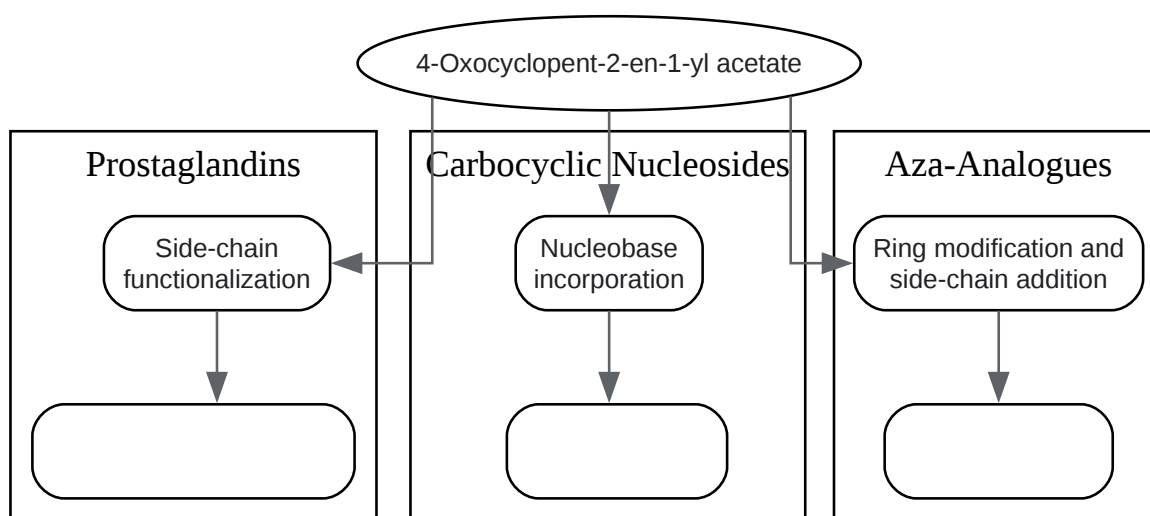
Oxocyclopent-2-en-1-yl acetate is structurally analogous to the core of many prostaglandins, making it an ideal starting material for their synthesis.[9] The synthesis often involves the stereocontrolled introduction of two side chains onto the cyclopentanone ring, a process facilitated by the existing functionality of the starting material.

Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose sugar of natural nucleosides, are an important class of antiviral agents. **4-Oxocyclopent-2-en-1-yl acetate** and its derivatives are key intermediates in the synthesis of these compounds, including analogues with anti-HIV activity. The synthesis leverages the functionality of the cyclopentene ring to introduce the nucleobase and phosphate groups.

Synthesis of Bioactive Analogues

Researchers have utilized this scaffold to create novel molecules for probing biological systems. For instance, it has been used to synthesize 4-aza-cyclopentenone analogues that have been studied for their ability to inhibit the NF- κ B signaling pathway, which is implicated in inflammatory responses.[10]



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Caption: Role as a central precursor in synthesizing diverse bioactive molecules.

Experimental Protocols

The following protocols are provided as a representative guide for the synthesis and characterization of a key precursor to **4-Oxocyclopent-2-en-1-yl acetate**. These are self-validating systems, with clear steps and expected outcomes.

Protocol 5.1: Enzymatic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene

This protocol is adapted from established chemoenzymatic methods.[\[6\]](#)

Objective: To synthesize enantiomerically enriched (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate.

Materials:

- cis-3,5-Diacetoxy-1-cyclopentene
- Novozym-435® (immobilized lipase B from *Candida antarctica*)
- Methanol (anhydrous)
- Methyl tert-butyl ether (MTBE)
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

Procedure:

- To a solution of cis-3,5-diacetoxy-1-cyclopentene (1 equivalent) in MTBE, add methanol (1.5 equivalents).
- Cool the mixture to 5 °C in an ice bath.
- Add Novozym-435® (typically 10-20% by weight of the diacetate).

- Stir the reaction mixture at 5 °C and monitor the progress by TLC or GC. The reaction is typically complete within 24-48 hours.
- Upon completion, filter off the enzyme. The enzyme can be washed with MTBE and reused.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate as a colorless oil or solid.

Validation: The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis. An e.e. of >99% is expected.

[6]

Protocol 5.2: Oxidation to 4-Oxocyclopent-2-en-1-yl acetate

Objective: To oxidize the chiral alcohol to the corresponding ketone.

Materials:

- (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate
- Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., PCC, Swern oxidation reagents)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution

Procedure:

- Dissolve (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate (1 equivalent) in anhydrous DCM.
- Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at room temperature.

- Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
- Quench the reaction by adding saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
- Stir vigorously until the layers are clear.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by silica gel chromatography to yield **4-oxocyclopent-2-en-1-yl acetate**.

Validation: The purity and identity of the final product should be confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry, comparing the data with literature values.

Conclusion

4-Oxocyclopent-2-en-1-yl acetate stands as a testament to the power of chiral building blocks in advancing organic synthesis and drug discovery. Its well-defined structure and predictable reactivity provide a robust platform for the stereoselective synthesis of complex and biologically important molecules. The methodologies for its preparation, particularly chemoenzymatic approaches, highlight the synergy between biology and chemistry in solving complex synthetic challenges. It is our hope that this guide will serve as a valuable resource for scientists and researchers, enabling them to harness the full potential of this versatile molecule in their own research endeavors.

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References

- 1. 4-Oxocyclopent-2-en-1-yl acetate | C₇H₈O₃ | CID 343117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4R)-4-(Acetyloxy)-2-cyclopenten-1-one | C₇H₈O₃ | CID 9877391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4S)-4-Acetoxy-2-cyclopenten-1-one | C₇H₈O₃ | CID 9920405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1r)-4-oxocyclopent-2-en-1-yl acetate(59995-48-1) 1H NMR [m.chemicalbook.com]
- 5. (1r)-4-oxocyclopent-2-en-1-yl acetate | 59995-48-1 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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